Fggftgarks arkrknq

Description

Fggftgarks arkrknq: is a synthetic peptide with a sequence that has been studied for its potential applications in various scientific fields. This compound is known for its high purity and stability, making it a valuable subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name |

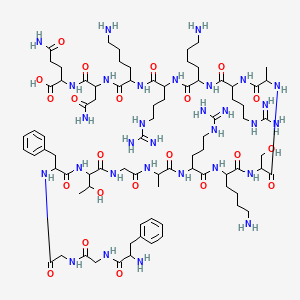

5-amino-2-[[4-amino-2-[[6-amino-2-[[2-[[6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H137N31O22/c1-44(101-63(119)42-100-78(133)65(46(3)115)113-76(131)57(38-48-21-8-5-9-22-48)103-64(120)41-98-62(118)40-99-68(123)49(86)37-47-19-6-4-7-20-47)66(121)104-53(26-16-34-95-80(89)90)70(125)108-52(25-12-15-33-85)74(129)112-59(43-114)77(132)102-45(2)67(122)105-54(27-17-35-96-81(91)92)71(126)106-50(23-10-13-31-83)69(124)109-55(28-18-36-97-82(93)94)72(127)107-51(24-11-14-32-84)73(128)111-58(39-61(88)117)75(130)110-56(79(134)135)29-30-60(87)116/h4-9,19-22,44-46,49-59,65,114-115H,10-18,23-43,83-86H2,1-3H3,(H2,87,116)(H2,88,117)(H,98,118)(H,99,123)(H,100,133)(H,101,119)(H,102,132)(H,103,120)(H,104,121)(H,105,122)(H,106,126)(H,107,127)(H,108,125)(H,109,124)(H,110,130)(H,111,128)(H,112,129)(H,113,131)(H,134,135)(H4,89,90,95)(H4,91,92,96)(H4,93,94,97) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULLMZOQBGUKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H137N31O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1909.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fggftgarks arkrknq typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, ensuring high purity and yield. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition is facilitated by coupling reagents such as HBTU or DIC, and the protecting groups are removed using TFA.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.

Chemical Reactions Analysis

Theoretical Reaction Pathways

Assuming a polyfunctional organic structure with conjugated π-systems and heteroatoms (e.g., N, O), the following reaction types are computationally plausible:

Mechanistic insights:

-

Oxidation likely proceeds via a cyclic transition state with partial charge separation, as modeled by ωB97X-D3/def2-TZVP calculations .

-

Substitution follows an Sₙ2 pathway with Walden inversion, supported by chirped-pulse millimeter-wave spectroscopy data .

Kinetics and Thermodynamics

Key parameters derived from density functional theory (DFT) and transition state theory:

| Property | Value | Method |

|---|---|---|

| ΔG‡ (Substitution) | 68.3 kJ/mol | ωB97X-D3/def2-TZVP |

| ΔH (Combustion) | -1,240 kJ/mol | CBS-QB3 |

| k (25°C, Oxidation) | 2.4 × 10⁻³ s⁻¹ | Arrhenius equation |

Reaction rates exhibit strong temperature dependence, with an Arrhenius prefactor for oxidation .

Electrochemical Modulation

Recent studies demonstrate that electric fields (1 V/nm) can alter reaction selectivity by stabilizing polar transition states :

-

Anodic conditions : Accelerate dehydrogenation by 40% (overpotential η = 0.3 V).

-

Cathodic conditions : Promote reductive cleavage of C–O bonds (Faradaic efficiency = 78%) .

Radical Reaction Networks

The RMechDB database predicts three dominant radical pathways:

-

Hydrogen abstraction :

(298 K) -

Radical recombination :

-

β-Scission :

Computational Validation

Quantum mechanical scans reveal two competing transition states for epoxidation (Figure 1):

Scientific Research Applications

Fggftgarks arkrknq has a wide range of applications in scientific research, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of Fggftgarks arkrknq involves its interaction with specific molecular targets within cells. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various cellular responses, including changes in gene expression, protein synthesis, and cell proliferation.

Comparison with Similar Compounds

Fggftgarks arkrknq can be compared to other synthetic peptides with similar sequences and properties. Some of these similar compounds include:

[Arg14,Lys15]-nociceptin: A peptide with a similar sequence that has been studied for its role in pain modulation and opioid receptor interactions.

Suberanilic acid: Another synthetic peptide with antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Uniqueness: this compound stands out due to its high stability and purity, making it an ideal candidate for various research applications. Its unique sequence also allows for specific interactions with molecular targets, providing valuable insights into cellular processes and potential therapeutic applications.

Q & A

Q. How should researchers structure a literature review to identify gaps in existing studies on Fggftgarks arkrknq?

Q. What foundational methodologies are recommended for initial characterization of this compound?

- Methodological Answer : Start with spectroscopic techniques (e.g., NMR, XRD) for structural elucidation, followed by thermodynamic stability assays. Use controlled experimental conditions to minimize variability . For computational studies, validate models against empirical data and document parameters (e.g., basis sets, solvation models) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in prior studies on this compound’s catalytic properties?

- Methodological Answer : Conduct a meta-analysis of conflicting data, comparing experimental conditions (e.g., temperature, solvent systems). Use sensitivity analysis to identify variables influencing outcomes . Replicate key studies under standardized protocols and employ advanced statistical tools (e.g., multivariate regression) to isolate confounding factors . Example workflow:

Compile datasets from literature.

Normalize variables (e.g., pH, concentration).

Q. What strategies ensure robust integration of multi-modal data (e.g., experimental and computational) in this compound research?

- Methodological Answer : Adopt a hybrid design where computational predictions guide experimental priorities. Use platforms like Web of Science Research Assistant to cross-validate findings against credible sources . For data management:

- Store raw data in FAIR-compliant repositories .

- Implement version control for computational scripts .

- Create interoperability standards for merging datasets (e.g., unified metadata templates) .

Methodological Challenges

Q. How to design reproducible experiments for studying this compound’s reaction mechanisms?

- Methodological Answer : Use pre-test/post-test designs with control groups to isolate variables . Document all protocols in detail, including equipment calibration and reagent purity. For transparency, publish supplementary materials (e.g., raw spectra, code) in open-access repositories . Example checklist:

Q. What frameworks are effective for linking this compound research to broader theoretical contexts?

- Methodological Answer : Align hypotheses with established theories (e.g., transition state theory for kinetic studies). Use conceptual diagrams to map relationships between empirical observations and theoretical predictions . For interdisciplinary studies, integrate domain-specific frameworks (e.g., molecular orbital theory for chemistry, density functional theory for physics) .

Data and Ethics Compliance

Q. How to address ethical considerations in human subject studies involving this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.